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molecular formula C13H16F3NO2 B8609956 Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate

Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate

Cat. No. B8609956
M. Wt: 275.27 g/mol
InChI Key: DKQYJBLRSCHYTN-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

tert-Butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate (1 1.6 g, 42 mmol) was dissolved in trifluoroacetic acid (17% in dichloromethane, 90 mL) and stirred at room temperature for 30 min. The reaction was concentrated and taken up in water/pentane. The aqueous was neutralized with saturated sodium bicarbonate, and the layers separated. The organics were dried over magnesium sulfate and concentrated to give 7.8 g (quant.). 1H-NMR (CDCl3, 500 MHz) δ 7.25-7.40 (m, 2H), 6.67 (d, J=7.9 Hz, 1H), 3.87 (bs, 2H), 2.18 (s, 3H); 13C-NMR (CDCl3, 126 MHz) δ 147.7, 127.5 (q, J=3.8 Hz), 125.0 (q, J=271 Hz), 124.4 (q, J=3.8 Hz), 120.3 (q, J=33 Hz), 114.1, 17.2. Mass spec.: 176.03 (MH)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[NH:12]C(=O)OC(C)(C)C>FC(F)(F)C(O)=O>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:4][C:3]=1[NH2:12]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)NC(OC(C)(C)C)=O
Name
Quantity
90 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 7.8 g (quant.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(N)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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